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Compound of Interest

Compound Name: 6-Acetoxy-2H-pyran-3(6H)-one

Cat. No.: B135884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of the novel compound 6-Acetoxy-2H-pyran-3(6H)-one. Due to the limited availability of

published experimental data for this specific molecule, this document focuses on the predicted

spectroscopic properties and detailed experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to

serve as a foundational resource for researchers involved in the synthesis, identification, and

analysis of this and related pyranone derivatives.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 6-Acetoxy-2H-pyran-
3(6H)-one based on its chemical structure and known data from analogous compounds. These

tables are designed to aid in the preliminary identification and interpretation of experimentally

obtained spectra.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8 - 7.0 d 1H H-5

~6.0 - 6.2 d 1H H-4

~5.8 - 6.0 m 1H H-6

~4.4 - 4.6 dd 1H H-2a

~4.2 - 4.4 dd 1H H-2b

2.15 s 3H -OCOCH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are predicted to be in the

range of 10-12 Hz for vicinal olefinic protons and 2-4 Hz for geminal and allylic couplings.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Carbon Assignment

~195 C-3 (C=O, ketone)

~169 -OCOCH₃ (C=O, ester)

~145 C-5

~128 C-4

~95 C-6

~65 C-2

~21 -OCOCH₃

Solvent: CDCl₃, Broadband proton decoupled.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~1745 Strong C=O stretch (ester)

~1715 Strong
C=O stretch (α,β-unsaturated

ketone)

~1650 Medium C=C stretch

~1230 Strong C-O stretch (ester)

~1050 Medium C-O stretch (pyran ring)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

156 [M]⁺ (Molecular Ion)

114 [M - CH₂CO]⁺

97 [M - OCOCH₃]⁺

69 [C₄H₅O]⁺

43 [CH₃CO]⁺ (Base Peak)

Ionization Method: Electron Ionization (EI).

Experimental Protocols
The following sections detail the recommended methodologies for obtaining high-quality

spectroscopic data for 6-Acetoxy-2H-pyran-3(6H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform

(CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Spectral Width: 0 to 220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.
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Sample Preparation and Analysis (ATR Method):

Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in isopropanol and

allowing it to dry completely.

Acquire a background spectrum of the empty ATR crystal.

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring

complete coverage.

Apply pressure using the instrument's clamp to ensure good contact.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron

Ionization (EI) source (GC-MS).

Sample Preparation:

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate

of 10 °C/min.
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Ion Source: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
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Caption: General workflow for the spectroscopic analysis of 6-Acetoxy-2H-pyran-3(6H)-one.
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Caption: Logical relationship for spectroscopic data interpretation leading to structure

confirmation.

To cite this document: BenchChem. [Spectroscopic Characterization of 6-Acetoxy-2H-pyran-
3(6H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135884#spectroscopic-data-of-6-acetoxy-2h-pyran-3-
6h-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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